

2-(2-Methoxyphenoxy)-benzylamine reference standard for impurity profiling

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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)-
benzylamine

CAS No.: 870121-39-4

Cat. No.: B3291185

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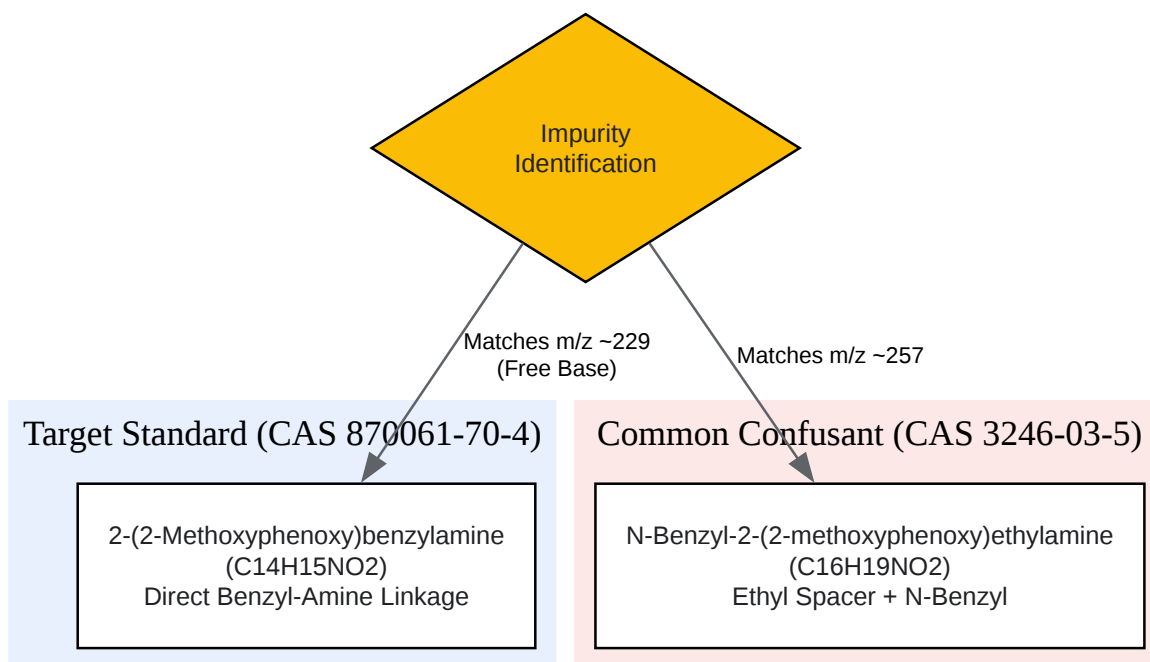
Technical Guide: 2-(2-Methoxyphenoxy)benzylamine Reference Standard[1] Structural Identity & Critical Disambiguation

In impurity profiling, structural misidentification is a primary source of analytical error.[1] Before establishing a reference standard, one must verify the regio-chemistry.[1]

Feature	Target Standard	Common Confusant (Carvedilol Impurity)
Chemical Name	2-(2-Methoxyphenoxy)benzylamine	N-Benzyl-2-(2-methoxyphenoxy)ethylamine
CAS Number	870061-70-4 (HCl)	3246-03-5
Formula	C ₁₄ H ₁₅ NO ₂ [1] · HCl	C ₁₆ H ₁₉ NO ₂
Linker	Amine attached directly to benzyl carbon.[1]	Amine separated by ethyl chain.[1][2]
Role	Key Intermediate (Neurology), Process Impurity.[1]	Degradant / Intermediate (Beta-blockers).[1][3]

Visualization: Structural Divergence

The following diagram illustrates the structural difference to prevent critical sourcing errors.



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Caption: Structural differentiation between the target benzylamine standard and the common ethylamine analog.

Comparative Analysis of Reference Standard Grades

When sourcing 2-(2-Methoxyphenoxy)benzylamine for GMP profiling, "purity" alone is insufficient.[1] The standard must be characterized for potency (mass balance) to ensure accurate quantitation of impurities.[1]

Comparison Matrix: Commercial vs. Validated Standards

Feature	Grade A: Certified Reference Material (CRM)	Grade B: Analytical Standard (Commercial)	Grade C: Research Chemical (Building Block)
Primary Use	Quantitation (Assay/Impurity)	Identification (Qualitative)	Synthesis Starting Material
Traceability	SI Units (via qNMR/Mass Balance)	Manufacturer COA	Batch-dependent
Potency Assignment	Explicit (e.g., 99.2% ± 0.5%)	"Purity" (Area %) only	"Assay" (Titration) or Area %
Water/Solvent Data	Measured (KF/TGA) & Factorized	Often omitted	Omitted
Recommendation	Mandatory for Phase 3/Commercial	Acceptable for Early Phase/R&D	Unsuitable for Quantitation

Expert Insight: Most commercially available sources for CAS 870061-70-4 (e.g., Chem-Impex, BLD Pharm) supply Grade B or C material [1, 5]. [1] For strict impurity profiling (ICH Q3A/B), you must upgrade a Grade B standard to a Secondary Reference Standard by performing full characterization (Structure ID + Mass Balance:

). [1]

Experimental Protocol: Impurity Profiling Workflow

The following protocol is designed for the separation of 2-(2-Methoxyphenoxy)benzylamine from related reaction by-products.

A. Chromatographic Conditions (RP-HPLC)

This method utilizes a charged surface hybrid (CSH) phenyl-hexyl or C18 column to maximize selectivity between the electron-rich phenoxy rings.[1]

- Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 μ m) or equivalent.[1]
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.[1]
- Column Temp: 40°C.
- Detection: UV at 215 nm (Amine/Aromatic) and 275 nm (Phenoxy specificity).[1]

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.0	5	Equilibrate
2.0	5	Isocratic Hold
20.0	90	Linear Gradient
25.0	90	Wash

| 25.1 | 5 | Re-equilibrate |

B. Standard Preparation & Relative Response Factor (RRF)

To accurately quantify this impurity without a dedicated standard for every batch, determine the RRF relative to the parent API.[1]

- Stock Solution: Dissolve 10.0 mg of 2-(2-Methoxyphenoxy)benzylamine HCl in 10 mL Methanol (1.0 mg/mL).
- Sensitivity Solution: Dilute to LOQ level (approx. 0.05% of target concentration).[1]
- Calculation:

Note: The phenoxy group provides strong UV absorbance.[1] Expect RRF values close to 1.0-1.5 relative to non-chromophoric APIs, or <1.0 for highly conjugated APIs.

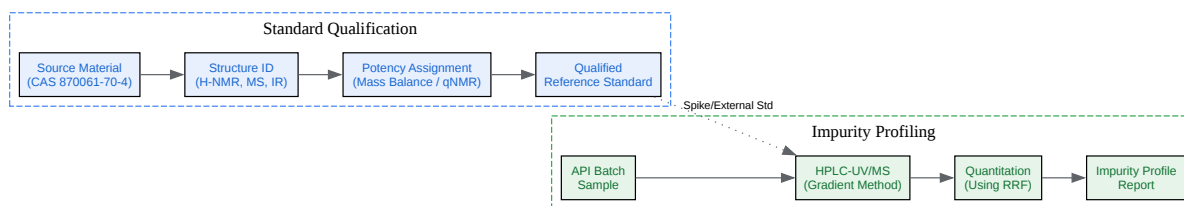
C. Self-Validating System Check

Every analytical run must include a System Suitability Test (SST):

- Resolution (): > 2.0 between 2-(2-Methoxyphenoxy)benzylamine and the nearest peak (usually the des-methoxy analog or parent).[1]
- Tailing Factor (): < 1.5 (Benzylamines are prone to tailing; ensure acidic pH < 3.0 to keep the amine protonated and minimize silanol interactions).[1]

Analytical Workflow Diagram

This flowchart defines the decision process for qualifying the standard and using it in routine analysis.



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Caption: Workflow for qualifying the reference standard and applying it to batch release testing.

References

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